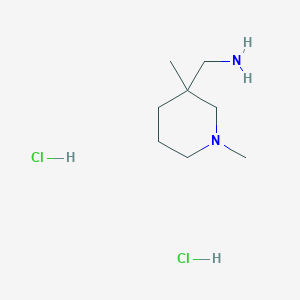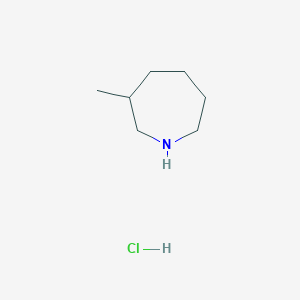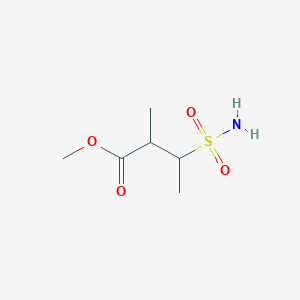
Methyl 2-methyl-3-sulfamoylbutanoate
Descripción general
Descripción
“Methyl 2-methyl-3-sulfamoylbutanoate” is a chemical compound that likely contains a butanoate (four-carbon) backbone with a methyl group attached to the second carbon and a sulfamoyl group attached to the third carbon . The term “methyl” in the name suggests the presence of a methyl ester functional group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate 2-methyl-3-bromobutanoic acid with sulfamide under suitable conditions to introduce the sulfamoyl group, followed by esterification with methanol to form the methyl ester .Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of esters and sulfamoyl groups. The ester group would consist of a carbonyl (C=O) directly bonded to an oxygen, which is in turn bonded to a methyl group. The sulfamoyl group would consist of a sulfur atom bonded to two oxygen atoms and an amine (NH2) group .Chemical Reactions Analysis
As an ester, this compound could undergo hydrolysis in the presence of an acid or base to yield a carboxylic acid and an alcohol. The sulfamoyl group could potentially undergo reactions typical of sulfonamides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. As an ester, it would be expected to have a pleasant smell. The presence of the sulfamoyl group might confer water solubility. The exact properties would need to be determined experimentally .Aplicaciones Científicas De Investigación
Prodrug Development for Reduced Toxicity
Research on the synthesis and biopharmaceutical evaluation of amino acid esters as prodrugs of an arylalkanoic acid COX inhibitor explores the use of esterification to mitigate drug-induced gastrointestinal effects. Methyl esters of amino acids were used to form conjugates with the drug, leading to a significant reduction in toxicity while retaining therapeutic efficacy. This strategy showcases the potential of methyl ester modifications for developing safer pharmaceutical formulations (Nirmal et al., 2015).
Catalysis Research
Sulfamic acid has been investigated as a cost-effective and green catalyst alternative for the acetolysis of cyclic ethers, demonstrating the utility of related sulfonamide compounds in promoting chemical reactions efficiently. This research contributes to the broader field of green chemistry by offering sustainable alternatives to metal-containing catalysts for industrial applications (Wang et al., 2004).
Electrophoretic and Biocompatible Polymer Development
The synthesis of electrophoretic and biocompatible poly(2-oxazoline)s initiated by perfluoroalkanesulfoneimides represents an innovative application of sulfone-based initiators in polymer chemistry. This research highlights the potential of sulfone-containing polymers in biomedical engineering, particularly for coating applications and the development of hybrid materials with bioactive glass for enhanced biocompatibility (Hayashi & Takasu, 2015).
Biosynthesis Studies in Fruit Aromas
Investigations into the biosynthesis of 2-methylbutyl, 2-methyl-2-butenyl, and 2-methylbutanoate esters in apples using deuterium-labeled substrates provide insight into the enzymatic processes contributing to fruit aroma. This study elucidates the complex biochemical pathways involved in flavor compound formation, offering a foundation for genetic and agronomic approaches to enhance fruit quality (Rowan et al., 1996).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-methyl-3-sulfamoylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c1-4(6(8)11-3)5(2)12(7,9)10/h4-5H,1-3H3,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQASPHVASFOMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)S(=O)(=O)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-3-sulfamoylbutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-cyclohexyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1430472.png)
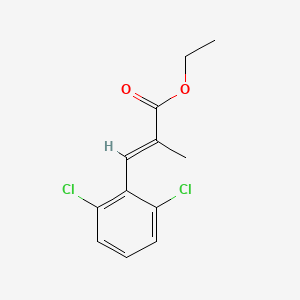
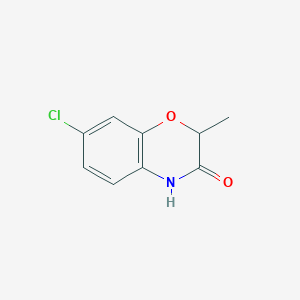
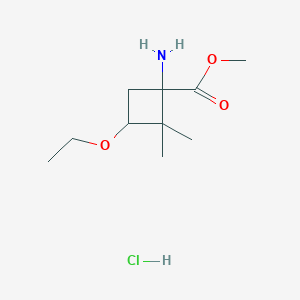
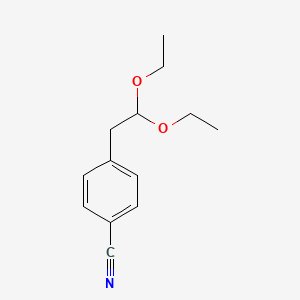
![methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B1430480.png)
![6-Cyanospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1430481.png)
![4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B1430482.png)
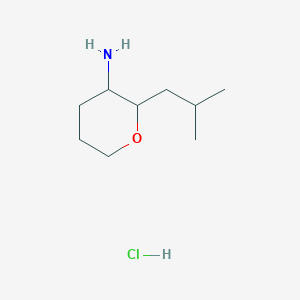
![2-[3-(Chlorosulfonyl)-2,4,6-trimethylphenyl]acetic acid](/img/structure/B1430490.png)
